H-Glu-Tyr-OH.DEA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

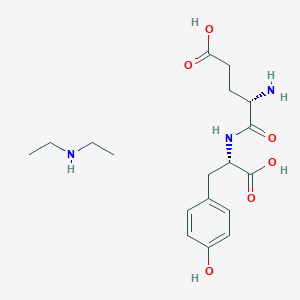

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H29N3O6 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid;N-ethylethanamine |

InChI |

InChI=1S/C14H18N2O6.C4H11N/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8;1-3-5-4-2/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22);5H,3-4H2,1-2H3/t10-,11-;/m0./s1 |

InChI Key |

LBDWQPKSJKBFRR-ACMTZBLWSA-N |

Isomeric SMILES |

CCNCC.C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CCNCC.C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

Origin of Product |

United States |

Foundational Aspects of the H Glu Tyr Oh Dipeptide in Biochemical Contexts

H-Glu-Tyr-OH, also known as Glutamyl-tyrosine, is a dipeptide formed through a peptide bond between the amino acids L-glutamic acid and L-tyrosine. cymitquimica.com As a naturally occurring molecule, it has been identified in various organisms, including the winged bean (Psophocarpus tetragonobus) and baker's yeast (Saccharomyces cerevisiae). nih.gov The constituent amino acids themselves play crucial roles in biological systems. Glutamic acid is a key excitatory neurotransmitter, while tyrosine is a precursor for several important biomolecules, including neurotransmitters and hormones. cymitquimica.comwikipedia.orgcreative-proteomics.com

The biochemical significance of H-Glu-Tyr-OH is linked to the individual properties of its amino acid components and their synergistic effects when combined. The presence of functional groups such as carboxyl and amino groups makes the dipeptide soluble in water and capable of forming hydrogen bonds. cymitquimica.com Research has indicated its involvement in metabolic pathways, though specific mechanisms are still under investigation. cymitquimica.comcymitquimica.com

Table 1: Physicochemical Properties of H-Glu-Tyr-OH

| Property | Value |

| Molecular Formula | C14H18N2O6 |

| Molecular Weight | 310.3 g/mol |

| CAS Number | 3422-39-7 |

| Physical Description | Solid |

| Data sourced from PubChem and CymitQuimica. cymitquimica.comnih.gov |

Contemporary Relevance of H Glu Tyr Oh in Peptide Based Research

In recent years, H-Glu-Tyr-OH has garnered attention in several areas of peptide-based research. One notable application is its potential use as a source of tyrosine in total parenteral nutrition (TPN). nih.govnih.gov Tyrosine has limited solubility, which can be a challenge in formulating TPN solutions. nih.gov Studies in animal models have shown that the more soluble H-Glu-Tyr-OH can be administered intravenously and subsequently hydrolyzed by the enzyme γ-glutamyl transpeptidase to release free tyrosine into the bloodstream. nih.govnih.gov This suggests its potential to overcome the solubility issues of tyrosine in clinical nutrition. nih.gov

Furthermore, the taste properties of H-Glu-Tyr-OH have been a subject of study. Research has shown that this dipeptide can exhibit a bitter taste, a characteristic influenced by pH. ethz.ch This has implications for food science and the development of protein hydrolysates, where bitterness can be an undesirable quality. ethz.ch The exploration of dipeptides like H-Glu-Tyr-OH contributes to a deeper understanding of structure-taste relationships in peptides. ethz.ch

Overview of Interdisciplinary Research Domains for H Glu Tyr Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Glu-Tyr-OH Integration

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the synthesis of peptides by attaching the initial amino acid to an insoluble resin, allowing for the stepwise addition of subsequent amino acids. This method simplifies purification by enabling easy removal of excess reagents and byproducts through washing steps. gencefebio.compeptide.com

Optimized Protecting Group Schemes for Glutamyl and Tyrosyl Residues in H-Glu-Tyr-OH Synthesis

The success of SPPS hinges on the use of protecting groups to temporarily mask reactive functional moieties and prevent undesired side reactions. iris-biotech.de For the synthesis of H-Glu-Tyr-OH, the most common strategy is the Fmoc/tBu orthogonal protection scheme. iris-biotech.debiosynth.com

The α-amino group of the incoming amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of glutamic acid and tyrosine are protected by acid-labile groups. peptide.com Specifically, the γ-carboxyl group of glutamic acid is typically protected as a tert-butyl ester (OtBu), and the hydroxyl group of tyrosine is protected as a tert-butyl ether (tBu). peptide.com This orthogonal approach allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups. peptide.com

The tert-butyl-based side-chain protecting groups are stable to the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) but are readily cleaved during the final acidolytic cleavage from the resin. iris-biotech.de

Table 1: Common Protecting Groups in Fmoc/tBu SPPS of H-Glu-Tyr-OH

| Amino Acid Residue | Functional Group | Protecting Group | Cleavage Condition |

|---|---|---|---|

| Glutamic Acid (Glu) | γ-Carboxyl | tert-Butyl (OtBu) | Acid (e.g., TFA) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu) | Acid (e.g., TFA) |

| Both | α-Amino | Fmoc | Base (e.g., Piperidine) |

Evaluation of Coupling Reagents and Reaction Conditions for Dipeptide Elongation

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another requires the activation of the carboxylic acid. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. uni-kiel.de

Common classes of coupling reagents include carbodiimides and onium salts (phosphonium and aminium). researchgate.net

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress racemization. peptide.combachem.com DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble and easier to wash away. peptide.com

Onium Salts: Phosphonium reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with low levels of racemization. sigmaaldrich.com HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its HOAt leaving group. sigmaaldrich.com

The choice of coupling reagent and reaction conditions, including solvent and base (e.g., N,N-Diisopropylethylamine - DIPEA), can be optimized to ensure complete and efficient coupling for the formation of the Glu-Tyr dipeptide on the solid support. bachem.com

Table 2: Comparison of Common Coupling Reagents for H-Glu-Tyr-OH Synthesis

| Coupling Reagent | Class | Advantages | Disadvantages |

|---|---|---|---|

| DIC/HOBt | Carbodiimide | Cost-effective, low racemization with additive | Slower reaction rates compared to onium salts |

| HBTU | Aminium/Uronium | Fast reaction times, high efficiency | Potential for side reactions if not used correctly |

| HATU | Aminium/Uronium | Very fast and efficient, low racemization | Higher cost |

| PyBOP | Phosphonium | Highly effective, good for sterically hindered couplings | Byproducts can be difficult to remove |

Post-Synthetic Cleavage and Isolation Techniques for H-Glu-Tyr-OH-Containing Peptides

Once the peptide chain is assembled on the resin, the final step is to cleave the peptide from the solid support and simultaneously remove the side-chain protecting groups. peptide.com In the Fmoc/tBu strategy, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de

A "cleavage cocktail" is used, which consists of TFA along with a mixture of scavengers to capture the reactive carbocations generated from the cleavage of the tert-butyl protecting groups. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). The choice of scavengers is critical to prevent side reactions, such as the alkylation of the tyrosine side chain. thermofisher.compeptide.com

After cleavage, the crude peptide is precipitated from the cleavage mixture using a cold ether, such as diethyl ether or methyl tert-butyl ether (MTBE). peptide.com The precipitated peptide is then collected by filtration or centrifugation. thermofisher.com

Purification of the crude H-Glu-Tyr-OH is most commonly performed by reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com This technique separates the target peptide from impurities based on hydrophobicity, yielding a highly pure final product. bachem.com

Implementation of Environmentally Benign Solvents in H-Glu-Tyr-OH Synthesis

Traditional SPPS protocols rely heavily on solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are now recognized as hazardous. lu.se There is a significant effort in the field to replace these with more environmentally benign or "green" solvents. peptide.com

For the synthesis of H-Glu-Tyr-OH, several greener alternatives have been investigated:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown promise as a replacement for DCM and in some cases DMF. peptide.com

N-Formylmorpholine (NFM): Can serve as an effective substitute for DMF in coupling and deprotection steps. rsc.org

γ-Valerolactone (GVL): Another bio-derived solvent that has been successfully used in SPPS. peptide.com

Solvent Mixtures: Binary mixtures of green solvents, such as N-butylpyrrolidinone (NBP) with ethyl acetate (B1210297) (EtOAc) or 2-Me-THF, have been shown to perform as well as or even better than DMF in terms of yield and purity. lu.se

The implementation of these green solvents can significantly reduce the environmental impact of H-Glu-Tyr-OH synthesis without compromising the quality of the final product. lu.sersc.org

Solution-Phase Peptide Synthesis Approaches for H-Glu-Tyr-OH

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solution. mtoz-biolabs.com While it can be more labor-intensive than SPPS for longer peptides due to the need for purification after each step, it remains a valuable method, particularly for the large-scale synthesis of short peptides like H-Glu-Tyr-OH. gencefebio.comcreative-peptides.com

Comparative Analysis of Solution-Phase versus Solid-Phase Efficiencies for H-Glu-Tyr-OH Production

The choice between SPPS and LPPS for the production of H-Glu-Tyr-OH depends on several factors, including the desired scale of synthesis, purity requirements, and cost considerations.

Table 3: Comparison of SPPS and LPPS for H-Glu-Tyr-OH Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Principle | Stepwise synthesis on an insoluble resin support. mtoz-biolabs.com | All reactions are carried out in solution. mtoz-biolabs.com |

| Purification | Simplified; excess reagents removed by washing. gencefebio.com | Requires purification (e.g., crystallization, chromatography) after each step. creative-peptides.com |

| Automation | Easily automated, suitable for high-throughput synthesis. gencefebio.com | Less amenable to automation. gencefebio.com |

| Yield | Generally high, especially for longer peptides, as product loss during intermediate purification is avoided. mtoz-biolabs.com | Can have lower overall yield for multi-step synthesis due to losses at each purification stage. creative-peptides.com |

| Scalability | Can be challenging and costly to scale up to very large quantities. youtube.com | More suitable for large-scale industrial production of short peptides. gencefebio.com |

| Cost | Can have higher initial costs due to resins and specialized equipment. gencefebio.com | Can be more cost-effective for simple, short sequences at a large scale. gencefebio.com |

| Applicability to H-Glu-Tyr-OH | Excellent for research-scale and medium-scale synthesis with high purity. | A viable and potentially more economical option for large-scale production. |

For the production of a simple dipeptide like H-Glu-Tyr-OH, LPPS can be highly efficient, especially if crystallization can be used for purification, which is often more cost-effective at a large scale than chromatography. creative-peptides.com However, for research and development purposes where smaller quantities of many different peptide derivatives might be needed, the speed and ease of automation of SPPS make it the more practical choice. gencefebio.com

Chemoenzymatic Synthesis and Biocatalysis for H-Glu-Tyr-OH Production

The production of γ-glutamyl dipeptides such as H-Glu-Tyr-OH (γ-L-Glutamyl-L-tyrosine) through chemoenzymatic methods represents a significant advancement over purely chemical or extractive approaches. This strategy leverages the high specificity and efficiency of enzymes, operating under mild reaction conditions, to overcome common challenges in chemical peptide synthesis, such as the need for extensive protective group chemistry and the potential for racemization. Biocatalysis, particularly through the use of microbial enzymes, has emerged as a promising and sustainable alternative for the synthesis of these valuable compounds.

Enzymes, acting as biological catalysts, facilitate the formation of the specific γ-glutamyl bond between the γ-carboxyl group of glutamic acid and the amino group of tyrosine. This specificity obviates the need for complex protection and deprotection steps that are characteristic of traditional organic synthesis. The result is a more streamlined, environmentally friendly process with potentially higher yields and purity of the final product. Various microbial sources are being explored for enzymes with optimal characteristics for the synthesis of γ-glutamyl peptides, including those from Bacillus species, which are often favored for their stability and broad substrate acceptance.

Enzymatic Coupling Reactions in H-Glu-Tyr-OH Dipeptide Formation

The enzymatic formation of the H-Glu-Tyr-OH dipeptide is primarily accomplished through a transpeptidation reaction catalyzed by the enzyme γ-glutamyltransferase (GGT, EC 2.3.2.2). frontiersin.org This enzyme facilitates the transfer of a γ-glutamyl moiety from a donor molecule to an acceptor, which in this case is the amino acid L-tyrosine.

The general mechanism of GGT-catalyzed synthesis involves two main steps:

Acylation: The enzyme reacts with a γ-glutamyl donor, such as L-glutamine or glutathione (B108866), to form a covalent γ-glutamyl-enzyme intermediate. This initial step releases the carrier portion of the donor molecule.

Deacylation: The γ-glutamyl-enzyme intermediate then reacts with an acceptor molecule. If the acceptor is water, a hydrolysis reaction occurs, yielding glutamic acid. However, in the presence of a suitable amino acid acceptor like L-tyrosine, a transpeptidation reaction takes place, forming the desired γ-glutamyl-tyrosine dipeptide.

Bacterial GGTs, particularly from Bacillus species like Bacillus subtilis and Bacillus amyloliquefaciens, are of significant interest for industrial applications due to their broad substrate specificity, which allows for the synthesis of a variety of γ-glutamyl compounds. nih.govacs.orgnih.gov These enzymes can utilize L-glutamine as a cost-effective γ-glutamyl donor. nih.gov

The efficiency of the enzymatic synthesis is influenced by several factors, including the source of the GGT, the ratio of donor to acceptor substrates, pH, and temperature. A significant challenge in these reactions is the competition between transpeptidation and hydrolysis of the donor substrate. Optimizing reaction conditions to favor the transpeptidation pathway is crucial for maximizing the yield of H-Glu-Tyr-OH. Research into the immobilization of GGTs is also an active area, as this can enhance enzyme stability and facilitate its reuse, thereby improving the economic feasibility of the process. nih.govacs.org

While the broad substrate specificity of bacterial GGTs suggests their capability to synthesize γ-glutamyl-tyrosine, detailed research findings and specific data on the optimization of this particular reaction are not extensively documented in publicly available literature. However, studies on similar γ-glutamyl dipeptides provide a framework for the potential reaction conditions. For instance, the synthesis of other γ-glutamyl derivatives using Bacillus subtilis GGT has been successfully carried out at a pH of 10.0 and a temperature of 25°C. nih.gov The yield for such reactions typically falls in the moderate range of 19-40%, with the formation of by-products such as γ-glutamyl-glutamine being a factor to consider in the purification process. unimi.itunimi.it

Further research, including enzyme engineering and process optimization, is necessary to develop a high-yield and selective biocatalytic process specifically for the production of H-Glu-Tyr-OH. The data from related enzymatic syntheses can be presented to illustrate the general parameters and outcomes of such biocatalytic approaches.

Table 1: General Parameters for the Enzymatic Synthesis of γ-Glutamyl Peptides using Bacillus subtilis γ-Glutamyltransferase (BsGGT) This table is based on data from the synthesis of other γ-glutamyl peptides and serves as an illustrative guide for the potential synthesis of H-Glu-Tyr-OH.

| Parameter | Value/Condition | Reference |

| Enzyme | Immobilized γ-Glutamyltransferase from Bacillus subtilis (BsGGT) | nih.gov |

| γ-Glutamyl Donor | L-Glutamine | nih.gov |

| Acceptor | Amino Acid (e.g., Methionine, (S)-allyl-cysteine, Taurine) | nih.gov |

| pH | 10.0 | nih.gov |

| Temperature | 25 °C | nih.gov |

| Typical Yield | 19-40% | unimi.itunimi.it |

| Primary By-product | γ-Glutamyl-glutamine | unimi.itunimi.it |

H-Glu-Tyr-OH as a Core Building Block in Bioactive Peptide Design

The design of therapeutic peptides often involves modifying existing peptide sequences to create peptidomimetics, which may contain modified amino acids or other chemical alterations to improve therapeutic potential. nih.gov Peptides derived from natural sources, including food proteins, often exhibit biological activities such as antihypertensive or antioxidant effects, and their structures provide a basis for rational drug design. nih.gov

The incorporation of specific amino acid sequences is a key strategy for enhancing the stability and solubility of therapeutic peptides. chemimpex.com The physical and chemical stability of peptides is critical for their development as therapeutic agents, as aggregation and degradation can limit their utility. royalsocietypublishing.org

Research on model dipeptides, including glutamyl tyrosine, has shown that the stability of the tyrosine residue is significantly influenced by its adjacent amino acid. researchgate.net The oxidation of tyrosine, a common degradation pathway, is affected by the local chemical environment. For instance, in metal-catalyzed oxidation, adjacent negatively charged amino acids like glutamic acid can accelerate tyrosine oxidation due to the affinity of the negative charge for metal ions. researchgate.net Conversely, factors such as pH and the presence of other excipients can also alter the kinetics of degradation. researchgate.netnih.gov Understanding these interactions is crucial for formulating stable peptide therapeutics.

Table 1: Influence of Neighboring Residues on Tyrosine Oxidation This table summarizes findings on how adjacent amino acids affect the stability of tyrosine under different oxidative conditions, based on studies of model peptides.

| Oxidative Condition | Effect of Adjacent Negatively Charged Residue (e.g., Glutamic Acid) | Effect of Adjacent Positively Charged Residue (e.g., Arginine) |

|---|---|---|

| Photo-oxidation | The rate is dependent on the tyrosyl pKa, which is perturbed by the neighboring charge. researchgate.net | A positively charged environment can make tyrosine more reactive to photo-oxidation. researchgate.net |

| Metal-Catalyzed Oxidation | Accelerates tyrosine oxidation due to affinity for metal ions. researchgate.net | Disfavors the reaction. researchgate.net |

Interplay of H-Glu-Tyr-OH with Protein Tyrosine Kinase Systems

Protein phosphorylation is a fundamental regulatory mechanism controlling a vast array of cellular processes. mdpi.com Protein tyrosine kinases (PTKs) are a family of enzymes that catalyze the phosphorylation of tyrosine residues on substrate proteins, initiating signaling cascades that regulate cell division, metabolism, and survival. mdpi.comed.ac.uk

The ability of a tyrosine kinase to phosphorylate a specific tyrosine site is not random; it is highly dependent on the surrounding amino acid sequence. ed.ac.ukresearchgate.net Studies using synthetic peptides have been instrumental in elucidating the substrate specificity of these enzymes. Research has demonstrated that the presence of acidic residues, particularly glutamic acid, on the N-terminal side of the target tyrosine can be a critical determinant for recognition by certain tyrosine protein kinases. nih.gov

Specifically, a synthetic peptide corresponding to the amino acids surrounding a known phosphorylation site in viral transforming proteins was efficiently phosphorylated at the tyrosine residue. A key feature of this sequence was the presence of glutamic acid residues near the tyrosine. nih.gov This suggests that the H-Glu-Tyr-OH sequence itself presents a favorable context for phosphorylation, positioning the dipeptide as a potential substrate for various protein tyrosine kinases.

The phosphorylation of a tyrosine residue by a kinase creates a docking site for other proteins, thereby propagating an intracellular signal. nih.gov Once a substrate like H-Glu-Tyr-OH (as part of a larger peptide or protein) is phosphorylated, it can trigger the activation of multiple downstream signaling cascades.

Prominent pathways activated downstream of tyrosine kinases include the Ras-Raf-MAP kinase (MAPK) and the PI3K/Akt pathways. nih.govkegg.jp For example, the activation of the insulin (B600854) receptor, a receptor tyrosine kinase, leads to the phosphorylation of substrate proteins that subsequently activate the PI3K/Akt pathway, which is crucial for glucose metabolism. jci.org Therefore, the phosphorylation of a Glu-Tyr motif could, in principle, lead to the activation of these and other signaling networks, influencing a wide range of cellular functions from proliferation to metabolic regulation.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus to regulate gene expression. frontiersin.org This pathway is central to the immune system. nih.gov

The activation of the JAK/STAT pathway begins when a cytokine binds to its receptor, bringing receptor-associated JAKs into close proximity. nih.gov These JAKs, which are themselves tyrosine kinases, then phosphorylate tyrosine residues on the cytoplasmic tails of the receptor. nih.govmdpi.com These newly formed phosphotyrosine sites serve as docking points for the SH2 domains of latent STAT proteins present in the cytoplasm. nih.gov Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and modulate the expression of target genes. kegg.jpnih.gov Given that the recognition of tyrosine substrates by kinases is sequence-dependent, the phosphorylation of a Glu-Tyr motif within a protein could serve as an initial step to recruit and activate specific STAT proteins, thereby directly influencing the activity of the JAK/STAT pathway.

Table 2: Overview of the Canonical JAK/STAT Signaling Pathway This table outlines the key molecular events in the JAK/STAT pathway, which can be initiated by protein tyrosine kinase activity.

| Step | Event | Key Molecules Involved |

|---|---|---|

| 1. Ligand Binding | A cytokine or growth factor binds to its transmembrane receptor. | Cytokines, Growth Factors, Receptors |

| 2. Kinase Activation | Receptor dimerization brings associated JAKs into proximity, leading to their trans-activation. nih.gov | Janus Kinases (JAKs) |

| 3. Receptor Phosphorylation | Activated JAKs phosphorylate tyrosine residues on the receptor's cytoplasmic domain. nih.gov | JAKs, Receptor Tyrosine Residues |

| 4. STAT Recruitment | STAT proteins bind to the phosphotyrosine sites on the receptor via their SH2 domains. nih.gov | Signal Transducer and Activator of Transcription (STATs) |

| 5. STAT Phosphorylation & Dimerization | STATs are phosphorylated by JAKs, causing them to detach, dimerize, and expose a nuclear localization signal. nih.gov | JAKs, STATs |

| 6. Nuclear Translocation & Gene Regulation | The STAT dimer moves into the nucleus and binds to specific DNA sequences to regulate gene transcription. kegg.jpnih.gov | STAT dimers, DNA |

Role of H-Glu-Tyr-OH in Cellular Signal Transduction Pathways

The dipeptide H-Glu-Tyr-OH (Glutamyl-Tyrosine) is implicated in various cellular signaling cascades, influencing fundamental cellular processes. Its constituent amino acids, glutamic acid and tyrosine, are both pivotal in signal transduction. Tyrosine is a primary substrate for phosphorylation by tyrosine kinases, a critical event in numerous signaling pathways. Glutamate (B1630785) acts as a major excitatory neurotransmitter and is involved in metabolic pathways that can influence cellular redox state and signaling.

Regulation of Threonine-Glutamine-Tyrosine Motif Phosphorylation Dynamics

Protein phosphorylation is a key post-translational modification that regulates protein function, localization, and interaction. nih.govwikipedia.org It primarily occurs on serine, threonine, and tyrosine residues in eukaryotic cells. thermofisher.com While the specific regulation of a "Threonine-Glutamine-Tyrosine" motif by H-Glu-Tyr-OH is not documented in available scientific literature, the tyrosine residue within the dipeptide itself is a potential target for phosphorylation. The phosphorylation of peptides and proteins containing tyrosine residues is a well-established mechanism in cell signaling. wikipedia.org The presence of H-Glu-Tyr-OH could potentially influence kinase and phosphatase activity, thereby indirectly affecting the phosphorylation dynamics of various protein motifs, including those containing threonine and tyrosine. However, direct evidence for its role in regulating the phosphorylation of a specific Threonine-Glutamine-Tyrosine motif is currently lacking.

Involvement in ERK/MAPK Signaling Cascades in H-Glu-Tyr-OH-Related Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling module involved in cell proliferation, differentiation, and survival. kegg.jp This pathway is typically activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). nih.gov Given that H-Glu-Tyr-OH contains a tyrosine residue, it may interact with components of the ERK/MAPK pathway. For instance, signaling pathways can be triggered by various extracellular signals that lead to the activation of a cascade of kinases, ultimately resulting in the phosphorylation and activation of ERK. nih.gov The histamine (B1213489) H4 receptor, for example, signals through G proteins to activate ERK1/2. acs.org While direct studies linking H-Glu-Tyr-OH to ERK/MAPK signaling are limited, its components suggest a potential for interaction. The availability of tyrosine can be a rate-limiting step for the synthesis of catecholamines, which can, in turn, modulate MAPK signaling.

Nitric Oxide-Dependent Modulation of H-Glu-Tyr-OH-Associated Processes

Nitric oxide (NO) is a crucial signaling molecule that regulates a wide array of physiological processes. nih.gov It can modulate protein function through S-nitrosylation, a post-translational modification of cysteine residues. nih.gov The glutamatergic system and NO signaling are intricately linked; for example, NO can modulate glutamate transport and metabolism. nih.gov The glutamate moiety of H-Glu-Tyr-OH could potentially influence these pathways. Additionally, some peptides have been shown to modulate NO synthesis. nih.gov However, specific research detailing the direct modulation of H-Glu-Tyr-OH-associated processes by nitric oxide is not extensively available.

Investigation of Antioxidant and Redox Homeostasis Roles of H-Glu-Tyr-OH

Redox homeostasis is the maintenance of a balance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. nih.govresearchgate.net An imbalance can lead to oxidative stress, which is implicated in numerous diseases. nih.govmdpi.com Dipeptides, particularly those containing aromatic amino acids like tyrosine, have been noted for their antioxidant properties. jst.go.jp

Mechanisms of Free Radical Scavenging by H-Glu-Tyr-OH

H-Glu-Tyr-OH can act as an antioxidant by scavenging free radicals. This activity is largely attributed to the tyrosine residue. The phenolic group of tyrosine can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. nih.gov This mechanism is a common feature of phenolic compounds and contributes to their antioxidant effects. mdpi.com The process of free radical scavenging helps to protect cells from oxidative damage to lipids, proteins, and DNA. nih.govmdpi.com Dipeptides containing tyrosine have been shown to possess potent antioxidant activity. jst.go.jp

Below is a table summarizing the radical scavenging activity of related antioxidant compounds, illustrating the effectiveness of different assays in their measurement.

| Antioxidant Assay | Principle | Scavenged Radicals | Reference Compound Example |

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | DPPH• | Taxifolin (EC50 = 32 µM) mdpi.com |

| ORAC Assay | Based on the inhibition of peroxyl radical-induced oxidation of a fluorescent probe. | Peroxyl (ROO•) | Taxifolin (Trolox Equivalent = 2.43) mdpi.com |

| HORAC Assay | Measures the capacity to quench hydroxyl radicals, which are highly reactive. | Hydroxyl (OH•) | Gallic Acid mdpi.com |

H-Glu-Tyr-OH as a Metal Chelating Agent in Biological Systems

The table below indicates common metal ions involved in oxidative stress and the functional groups in amino acid-containing molecules that can chelate them.

| Metal Ion | Pro-oxidant Effect | Potential Chelating Groups in H-Glu-Tyr-OH |

| Iron (Fe²⁺) | Catalyzes the Fenton reaction, producing hydroxyl radicals. | Carboxyl groups (from Glutamate), Phenolic hydroxyl group (from Tyrosine) |

| Copper (Cu²⁺) | Participates in redox cycling, generating reactive oxygen species. | Carboxyl groups (from Glutamate), Phenolic hydroxyl group (from Tyrosine) |

In Vivo Evidence for H-Glu-Tyr-OH-Derived Antioxidant Effects

While direct in vivo studies focusing exclusively on H-Glu-Tyr-OH are limited, the antioxidant potential of its constituent amino acids and related dipeptides provides a basis for its proposed effects. Dipeptides containing tyrosine are recognized for their potent antioxidant activity, which is attributed to the ability of the tyrosine residue to donate a hydrogen atom, thereby neutralizing free radicals. iarc.fr Research on various tyrosine-containing dipeptides has demonstrated their capacity to inhibit lipid peroxidation and scavenge free radicals, suggesting a protective role against oxidative stress. iarc.fr

One study highlighted that alpha-glutamyl-tyrosine possesses high antioxidant properties and may improve conditions of oxidative stress. researchgate.net However, the translation of in vitro antioxidant capacity to in vivo efficacy is complex. For instance, high-dose administration of L-tyrosine alone in rats has been shown to potentially impair antioxidant defenses by decreasing levels of glutathione (GSH), a critical endogenous antioxidant, and stimulating lipid and protein oxidation in the cerebral cortex. researchgate.netnih.gov This suggests that the metabolic context and the form in which tyrosine is delivered are crucial. The dipeptide form, H-Glu-Tyr-OH, may offer a more regulated delivery of tyrosine, potentially mitigating the pro-oxidant effects seen with high concentrations of the free amino acid. Further in vivo research using animal models is necessary to fully elucidate the mechanisms and physiological relevance of H-Glu-Tyr-OH's antioxidant activity, particularly how it influences endogenous antioxidant systems like the glutathione pathway under conditions of oxidative stress. mdpi.com

Neurobiological Implications of H-Glu-Tyr-OH Interaction with Neurotransmitter Systems

The glutamatergic system is the primary excitatory network in the central nervous system, essential for learning and memory. nih.gov Research on related γ-glutamyl peptides, such as γ-glutamyl-glutamate, has shown they can act as partial agonists at N-methyl-D-aspartate (NMDA) receptors, a principal type of ionotropic glutamate receptor. nih.gov This finding suggests that H-Glu-Tyr-OH could potentially interact with NMDA receptors, thereby modulating glutamatergic signaling. Such an interaction could influence synaptic plasticity and neuronal excitability.

The tyrosinergic pathway is foundational for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. nih.gov Tyrosine is the direct precursor for this pathway, and its availability is a rate-limiting factor. In vivo studies in rats have demonstrated that intravenous administration of γ-L-glutamyl-L-tyrosine effectively elevates tyrosine concentrations in the brain. mdpi.comnih.gov Interestingly, this increase in the precursor did not lead to a corresponding rise in dopamine or its metabolites. nih.gov This indicates that while the dipeptide can successfully cross the blood-brain barrier and serve as a tyrosine source, the subsequent synthesis of catecholamines is tightly regulated. This regulation is primarily managed by the enzyme tyrosine hydroxylase (TH), which is subject to feedback inhibition by dopamine itself. nih.govuib.nonewcastle.edu.aunih.gov

A significant link between these two systems is the finding that glutamate, acting through NMDA receptors, can stimulate the activity of tyrosine hydroxylase. acs.org This suggests a mechanism whereby the glutamatergic component of H-Glu-Tyr-OH could potentially influence the tyrosinergic pathway by modulating the rate-limiting enzyme for dopamine synthesis.

| Parameter | Observation | Implication |

| Brain Tyrosine Levels | Intravenous γ-Glu-Tyr-OH significantly increases brain tyrosine concentrations in rats. mdpi.comnih.gov | The dipeptide can cross the blood-brain barrier and serve as a precursor for neurotransmitter synthesis. |

| Catecholamine Levels | Increased brain tyrosine from γ-Glu-Tyr-OH does not lead to a proportional increase in dopamine or its metabolites. nih.gov | Catecholamine synthesis is tightly regulated, likely by feedback inhibition of tyrosine hydroxylase. uib.no |

| NMDA Receptor Interaction | Related γ-glutamyl dipeptides can act as partial agonists at NMDA receptors. nih.gov | H-Glu-Tyr-OH may directly modulate glutamatergic neurotransmission. |

| Glutamate-Tyrosine Link | Glutamate stimulates tyrosine hydroxylase activity via NMDA receptors. acs.org | The glutamate moiety of the dipeptide could potentially influence the rate of dopamine synthesis. |

The development of peptide-based therapeutics for neurological disorders is a rapidly growing field. nih.gov Dipeptides and their analogues are attractive candidates due to their potential for improved stability, oral availability, and the ability to cross the blood-brain barrier. nih.gov The unique structure of H-Glu-Tyr-OH, which engages with both glutamatergic and tyrosinergic systems, makes it and its potential analogues compelling subjects for research into neurological and psychiatric conditions where these pathways are dysregulated.

Designing analogues of H-Glu-Tyr-OH could aim to fine-tune its activity. For example, modifications could enhance its affinity for specific glutamate receptor subtypes or modulate its influence on tyrosine hydroxylase activity. By creating topological analogues, it may be possible to develop compounds with more specific neuroleptic, nootropic, or neuroprotective properties. nih.gov This approach has been successfully used to create dipeptide drugs from non-peptide starting points, yielding orally active compounds with high efficacy. nih.gov Research into such analogues could lead to novel therapeutic strategies for conditions like Parkinson's disease, where dopamine synthesis is impaired, or Alzheimer's disease, where glutamatergic excitotoxicity is a contributing factor.

Metabolomic Profiling and Biological Origin of H-Glu-Tyr-OH

Metabolomic studies have identified H-Glu-Tyr-OH as a naturally occurring compound in various biological systems, arising from both endogenous metabolic processes and exogenous sources like diet.

H-Glu-Tyr-OH, specifically as γ-glutamyl-tyrosine, is recognized as an endogenous human metabolite. iarc.fr It is formed as an incomplete breakdown product during protein catabolism or digestion. nih.gov Its presence has been confirmed in human biospecimens through metabolomic analyses, which associate various metabolites with dietary habits and disease risks. iarc.fr The formation of γ-glutamyl peptides is part of the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione and the transport of amino acids across cell membranes. nih.gov The enzyme γ-glutamyltransferase (GGT) plays a crucial role in this cycle by transferring the γ-glutamyl moiety from glutathione or other γ-glutamyl compounds to acceptor molecules, including amino acids like tyrosine. nih.govresearchgate.net

| Compound | Classification | Origin |

| γ-Glutamyl-tyrosine | Endogenous Human Metabolite | Product of protein catabolism and the γ-glutamyl cycle. nih.govnih.gov |

H-Glu-Tyr-OH is found in a variety of food products, particularly those that have undergone fermentation. Its presence is often linked to the metabolic activity of microorganisms. For instance, γ-glutamyl dipeptides are found in fermented foods such as cheese, soy sauce, and fish sauce. researchgate.netresearchgate.net

In dairy products, the formation of these peptides is well-documented. In Parmesan cheese, γ-glutamyl peptides are generated during the ripening process, primarily through the action of γ-glutamyltransferase (GGT) naturally present in raw milk. nih.govresearchgate.net This enzyme transfers the γ-glutamyl group from glutamine to free amino acids released during the breakdown of casein. nih.gov Lactic acid bacteria, such as Lactobacillus reuteri, used in sourdough fermentation, are also capable of synthesizing γ-glutamyl dipeptides from available amino acids. researchgate.net Similarly, kefir, a fermented milk product, shows changes in tyrosine and glutamic acid concentrations during fermentation and storage. frontiersin.org

Plant-based fermented foods are another significant source. The dipeptide has been isolated from the seeds of soybeans (Glycine max). dtu.dk The fermentation of soybeans to produce foods like soy sauce involves microorganisms that facilitate the release and synthesis of various compounds, including γ-glutamyl peptides. Furthermore, microorganisms like the yeast Saccharomyces cerevisiae are known to produce γ-glutamyltyrosine.

| Biological Matrix | Finding | Significance |

| Parmesan Cheese | Generated during ripening via γ-glutamyltransferase (GGT) from raw milk. nih.govresearchgate.net | Contributes to the characteristic "kokumi" flavor. |

| Sourdough | Synthesized by lactic acid bacteria like Lactobacillus reuteri. researchgate.net | Influences the taste profile of the bread. |

| Soybeans/Soy Sauce | Naturally present in soybeans and formed during fermentation. dtu.dk | Contributes to the complex flavor of fermented soy products. |

| Yeast | Produced by Saccharomyces cerevisiae. | Highlights a microbial origin for the dipeptide. |

Advanced Analytical Methodologies for the Characterization and Quantification of H Glu Tyr Oh

High-Resolution Chromatographic Techniques

Chromatography is a fundamental technique for separating H-Glu-Tyr-OH from other components in a sample. High-resolution methods like HPLC and UPLC are essential for achieving the necessary separation for accurate quantification and subsequent analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dipeptides like H-Glu-Tyr-OH. nih.gov Method development focuses on optimizing separation parameters to achieve high resolution, good peak shape, and reproducible retention times.

A common approach involves reversed-phase (RP) HPLC, where a nonpolar stationary phase, such as C18, is used with a polar mobile phase. helixchrom.comnih.gov The retention of H-Glu-Tyr-OH is influenced by the hydrophobicity of its tyrosine residue and the polarity of the glutamic acid residue. The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile (B52724) or methanol), with additives to control pH and improve peak shape. thermofisher.com For instance, trifluoroacetic acid (TFA) is often used as an ion-pairing agent to suppress the ionization of carboxyl groups and ensure full protonation of amine groups, leading to better retention and sharper peaks on C18 columns. thermofisher.com

Key parameters that are optimized during method development include the choice of column, mobile phase composition, gradient elution profile, flow rate, and detector settings. cuni.cznih.gov Due to the presence of the tyrosine chromophore, UV detection is a straightforward method for quantification.

Table 1: Illustrative HPLC Parameters for H-Glu-Tyr-OH Analysis

| Parameter | Typical Value | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides hydrophobic interaction for separation. |

| Mobile Phase A | 0.1% TFA in Water | Acidifies mobile phase, acts as ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 5% to 40% B over 20 min | Allows for separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 274 nm | Wavelength for detecting the tyrosine aromatic ring. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

This table presents a typical starting point for method development; actual conditions may vary based on the specific sample matrix and instrumentation.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically <2 µm). This results in higher resolution, improved sensitivity, and substantially faster analysis times. researchgate.net For the analysis of H-Glu-Tyr-OH, UPLC methods offer a considerable advantage, especially in high-throughput screening or when dealing with complex samples where numerous components need to be resolved. soton.ac.ukresearchgate.net

The principles of method development for UPLC are similar to HPLC but are adapted for the higher pressures and smaller column volumes. A UPLC-based method can significantly reduce run times, often to under 10 minutes, while maintaining or even improving the separation efficiency achieved with HPLC. researchgate.netresearchgate.net Derivatization techniques, such as with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can be employed to enhance sensitivity and chromatographic separation for a broad range of dipeptides, including those containing glutamic acid and tyrosine. nih.gov

Mass Spectrometry-Based Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of H-Glu-Tyr-OH, providing molecular weight confirmation, structural information, and highly sensitive quantification. When coupled with liquid chromatography (LC), it becomes a powerful platform for comprehensive analysis. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like dipeptides, generating intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻). nih.govresearchgate.net When coupled with a Quadrupole Time-of-Flight (QTof) mass analyzer, it allows for high-resolution mass measurements. This accuracy is crucial for confirming the elemental composition of H-Glu-Tyr-OH (C14H18N2O6) and distinguishing it from other isobaric compounds. nih.gov

ESI-QTof is particularly valuable for identifying metabolites of H-Glu-Tyr-OH. The high mass accuracy enables the confident identification of metabolic transformations, such as hydroxylation, methylation, or conjugation, by precisely measuring the mass shift from the parent compound. This technique is a key component in metabolomics studies aiming to understand the metabolic fate of dipeptides in biological systems. mdpi.com

Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govunito.it For H-Glu-Tyr-OH, the protonated molecule [M+H]⁺ at m/z 311.12 would be selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragments analyzed in the second mass analyzer.

The fragmentation pattern is characteristic of the peptide's structure. Key fragmentation pathways for peptides include cleavage of the peptide bond, resulting in b- and y-type ions. For H-Glu-Tyr-OH, characteristic fragments would correspond to the loss of water, ammonia, or cleavage at the peptide bond, yielding ions representative of the individual glutamic acid and tyrosine residues. nih.govresearchgate.net This fragmentation data provides definitive confirmation of the peptide's sequence and can be used to differentiate it from isomers. researchgate.nettandfonline.com

Table 2: Predicted MS/MS Fragmentation of H-Glu-Tyr-OH ([M+H]⁺ = 311.12)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity/Loss |

| 311.12 | 293.11 | [M+H - H₂O]⁺ |

| 311.12 | 265.11 | [M+H - HCOOH]⁺ |

| 311.12 | 182.08 | [Tyr+H]⁺ |

| 311.12 | 165.05 | [Tyr+H - NH₃]⁺ |

| 311.12 | 148.06 | [Glu+H]⁺ |

| 311.12 | 136.08 | [Tyr+H - HCOOH]⁺ |

| 311.12 | 130.05 | [Glu immonium ion]⁺ |

This table contains theoretical fragmentation data based on common peptide fragmentation rules. Actual observed fragments may vary depending on instrumental conditions.

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly LC-MS/MS, is the gold standard for the quantitative analysis of H-Glu-Tyr-OH in complex biological samples like plasma, urine, or tissue extracts. google.comresearchgate.netresearchgate.net The LC system provides the chromatographic separation of the analyte from the matrix, minimizing ion suppression effects, while the MS/MS detector offers unparalleled sensitivity and selectivity. nih.govmdpi.com

For quantitative studies, the method is typically operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor-to-product ion transition is monitored for the analyte (e.g., m/z 311.12 → 136.08 for H-Glu-Tyr-OH). This highly selective detection method allows for accurate quantification even at very low concentrations (femtomole levels) and in the presence of a complex background matrix. nih.govnih.gov The development of robust LC-MS/MS methods is crucial for pharmacokinetic studies, biomarker discovery, and clinical research involving H-Glu-Tyr-OH. umich.edunih.gov

Immunochemical and Spectroscopic Techniques in H-Glu-Tyr-OH Research

Immunochemical and spectroscopic methods are pivotal in elucidating the biological roles and fundamental properties of molecules like H-Glu-Tyr-OH. These techniques allow for the detection of related post-translational modifications, intracellular localization of motifs containing the dipeptide, and basic purity and concentration assessments.

Immunoblotting Applications for H-Glu-Tyr-OH-Related Phosphoproteins

Immunoblotting, commonly known as Western blotting, is a powerful technique to detect specific proteins in a complex mixture. bdbiosciences.comantibodies-online.com While H-Glu-Tyr-OH itself is a dipeptide and not directly targeted by this method, its tyrosine residue is a key substrate for phosphorylation, a critical post-translational modification in cellular signaling. nih.gov Therefore, immunoblotting is extensively used to study proteins that contain the Glu-Tyr motif and undergo tyrosine phosphorylation.

The method relies on antibodies that specifically recognize phosphorylated tyrosine residues. nih.gov This allows researchers to investigate the phosphorylation state of proteins containing the H-Glu-Tyr-OH sequence in response to various cellular stimuli. The availability of monoclonal antibodies that bind to phosphotyrosine, regardless of the surrounding amino acid sequence, has made this a routine and sensitive technique in signal transduction research. nih.gov The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with a primary antibody against phosphotyrosine, followed by a labeled secondary antibody for detection. thermofisher.com

Table 1: Key Stages of Immunoblotting for Phosphotyrosine Detection

| Stage | Description | Purpose |

|---|---|---|

| Protein Extraction & Electrophoresis | Cell or tissue lysates are prepared, and proteins are separated by size using SDS-PAGE. | To resolve individual proteins from a complex mixture based on their molecular weight. |

| Membrane Transfer | The separated proteins are transferred from the gel to a solid support membrane (e.g., PVDF or nitrocellulose). thermofisher.com | To immobilize the proteins, making them accessible for antibody probing. |

| Blocking | The membrane is incubated with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. | To minimize background signal and ensure the antibody binds only to the target protein. |

| Primary Antibody Incubation | The membrane is incubated with a primary antibody that specifically recognizes phosphotyrosine residues. | To specifically label the phosphorylated target proteins. |

| Secondary Antibody Incubation & Detection | A secondary antibody, conjugated to an enzyme (like HRP) or a fluorophore, is added. This antibody binds to the primary antibody. bdbiosciences.com | To amplify the signal and allow for visualization via chemiluminescence, colorimetry, or fluorescence. thermofisher.com |

Immunocytochemical Approaches for Intracellular Localization of H-Glu-Tyr-OH Motifs

Immunocytochemistry (ICC) is a technique used to visualize the location of a specific protein or antigen within a cell. Similar to immunoblotting, ICC would not detect the free dipeptide but can be used to determine the subcellular localization of proteins containing a Glu-Tyr sequence. Many viral and cellular membrane proteins utilize tyrosine-based signals for intracellular transport, making their localization a key area of investigation. nih.gov

The technique involves fixing cells to preserve their structure, permeabilizing them to allow antibody entry, and then using a primary antibody that recognizes the protein of interest. A secondary antibody, tagged with a fluorescent dye, binds to the primary antibody, allowing the protein's location to be visualized with a fluorescence microscope. nih.gov This approach can reveal whether a protein containing a Glu-Tyr motif is localized to the nucleus, cytoplasm, plasma membrane, or specific organelles like the Golgi apparatus or lysosomes. nih.govnih.gov

Table 2: Common Fluorophores Used in Immunocytochemistry

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Color |

|---|---|---|---|

| FITC (Fluorescein isothiocyanate) | 495 | 519 | Green |

| TRITC (Tetramethylrhodamine isothiocyanate) | 550 | 570 | Red |

| Alexa Fluor 488 | 495 | 519 | Green |

| Alexa Fluor 594 | 590 | 617 | Red |

| DAPI (4',6-diamidino-2-phenylindole) | 358 | 461 | Blue (Used as a nuclear counterstain) |

UV-Vis Spectroscopy for Purity and Concentration Determination of H-Glu-Tyr-OH

UV-Vis spectroscopy is a straightforward and non-destructive analytical technique used for the quantitative analysis of compounds that absorb ultraviolet or visible light. mabion.eu The dipeptide H-Glu-Tyr-OH contains a tyrosine residue, which has an aromatic side-chain (a phenol (B47542) group) that acts as a chromophore. This chromophore absorbs UV light strongly, with an absorption maximum around 275-280 nm. nih.govnih.gov

This property allows for the direct measurement of the dipeptide's concentration in a solution using a spectrophotometer. alliedacademies.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at the characteristic wavelength for tyrosine and using a known molar extinction coefficient, the concentration can be accurately determined. mabion.eu This method is also valuable for assessing the purity of a sample; the presence of other absorbing impurities would result in a distorted spectrum or peaks at unexpected wavelengths. Ionization of the tyrosine hydroxyl group at high pH causes a significant red shift in the absorption peaks to around 295 nm, a property that can also be exploited in analysis. nih.govresearchgate.net

Amino Acid Analysis Techniques for H-Glu-Tyr-OH Compositional Verification

Amino acid analysis (AAA) is a fundamental technique used to determine the amino acid composition of peptides and proteins. nih.govbiosyn.com For a dipeptide like H-Glu-Tyr-OH, AAA serves as the definitive method to verify its composition. The process involves two main steps: first, the hydrolysis of the peptide bond to liberate the individual constituent amino acids (glutamic acid and tyrosine), and second, the separation, detection, and quantification of these free amino acids. nih.gov

Derivatization Strategies for H-Glu-Tyr-OH Amino Acid Residues (e.g., Urea)

Most amino acids lack a strong chromophore or fluorophore, making them difficult to detect directly with high sensitivity using common chromatographic detectors like UV or fluorescence. hitachi-hightech.com To overcome this, a chemical derivatization step is employed to attach a UV-absorbing or fluorescent tag to the amino acids. This can be done either before (pre-column) or after (post-column) chromatographic separation. fujifilm.com

A variety of reagents are used for this purpose, including o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenylisothiocyanate (PITC). fujifilm.comnih.gov A novel pre-column derivatization method utilizing urea (B33335) has been developed for the analysis of amino acids by liquid chromatography-mass spectrometry (LC-MS). nih.gov In this method, amino acids are incubated with urea at an elevated temperature (e.g., 80°C) and alkaline pH, resulting in carbamoylated amino acid products. nih.gov This modification improves their chromatographic behavior and allows for sensitive detection by LC-MS. nih.gov

Table 3: Comparison of Common Amino Acid Derivatization Strategies

| Strategy | Reagent(s) | Detection Method | Key Features |

|---|---|---|---|

| Pre-column | Urea | LC-MS | Reacts with primary amines; provides good separation and sensitive mass spectrometric detection. nih.gov |

| Pre-column | o-Phthalaldehyde (OPA) / Thiol | Fluorescence | Reacts with primary amines to form highly fluorescent products; does not detect secondary amines like proline. usp.org |

| Pre-column | Phenylisothiocyanate (PITC) | UV (254 nm) | Reacts with both primary and secondary amines; stable derivatives. fujifilm.com |

| Post-column | Ninhydrin | Visible Absorbance (570 nm & 440 nm) | Classic method; reacts with most amino acids to produce a purple color (yellow for proline). hitachi-hightech.com |

Quantitative Assessment of H-Glu-Tyr-OH in Complex Biological Samples

Quantifying specific dipeptides like H-Glu-Tyr-OH (or its isomer γ-Glu-Tyr) in complex biological matrices such as cell lysates, plasma, or tissue extracts presents a significant analytical challenge due to the presence of numerous interfering substances. semanticscholar.org Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this application due to its exceptional selectivity and sensitivity. nih.gov

This method involves a multi-step process. First, the sample is prepared, which may include protein precipitation, extraction, and derivatization. To ensure accuracy, an internal standard, often a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process. nih.gov The extract is then injected into the UHPLC system, which separates the dipeptide from other components. The analyte then enters the mass spectrometer, where it is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM), which provides a high degree of specificity and allows for precise quantification, even at very low concentrations. nih.gov Studies have successfully used this approach to quantify various γ-glutamyl dipeptides in HeLa cells, demonstrating the robustness of the technique. nih.govumich.edu

Table 4: Example Quantitative Data for γ-Glutamyl Dipeptides in HeLa Cells

| Analyte | Average Concentration (pmol/mg protein) | Relative Standard Deviation (RSD) |

|---|---|---|

| γ-Glu-Ile | 1.92 | <5% |

| γ-Glu-Thr | 10.8 | <5% |

| γ-Glu-Val | 1.96 | <5% |

Data adapted from a study on γ-glutamyl dipeptides, illustrating the precision of UHPLC-MS/MS quantification in biological samples. nih.govumich.edu

Future Research Directions and Translational Perspectives for H Glu Tyr Oh

Exploration of Novel H-Glu-Tyr-OH Applications in Biotechnology and Biopharmaceutics

The unique properties of H-Glu-Tyr-OH, derived from its constituent amino acids, open avenues for novel applications. In biopharmaceutics, the dipeptide has been identified as a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), indicating a potential therapeutic role in the management of type II diabetes. Furthermore, its composition suggests inherent antioxidant properties due to the phenolic hydroxyl group of the tyrosine residue.

A significant area of application arises from the poor solubility of tyrosine. H-Glu-Tyr-OH, being more soluble, has been investigated as an effective intravenous source of tyrosine in total parenteral nutrition (TPN), which is critical for patients with limited or no enteral intake. nih.govnih.gov The diethanolamine (B148213) (DEA) salt form of the compound likely enhances its stability and solubility, making it an even more attractive candidate for pharmaceutical formulations. allhdi.comalphachem.biz DEA itself is utilized in biopharmaceuticals as a pH adjuster, emulsifier, and stabilizer. allhdi.comalphachem.bizservochem.com

Beyond medicine, in biotechnology, γ-glutamyl peptides are known to contribute to the flavor profiles of foods, such as cheese, presenting opportunities in food science and engineering. bachem.com

| Area of Application | Specific Use Case | Underlying Rationale |

|---|---|---|

| Biopharmaceutics | Type II Diabetes Therapy | Competitive inhibition of DPP-IV. |

| Biopharmaceutics | Total Parenteral Nutrition (TPN) | Acts as a soluble source of tyrosine. nih.govnih.gov |

| Biopharmaceutics | Neurological Treatments | Hydrolysis products are precursors to neurotransmitters. chemimpex.com |

| Biotechnology | Food Science | Contributes to flavor profiles in fermented foods. bachem.com |

Development of H-Glu-Tyr-OH-Based Probes and Tools for Advanced Cellular and Molecular Studies

While direct use of H-Glu-Tyr-OH as a molecular probe is not yet widely documented, its structure presents significant potential. The tyrosine residue is a critical target for protein kinases, and its phosphorylation is a fundamental step in cellular signal transduction. wikipedia.org A modified version of H-Glu-Tyr-OH, for instance, labeled with a fluorescent or radioactive tag, could serve as a probe to study the activity of kinases, phosphatases, and other enzymes that interact with tyrosine-containing peptides.

Furthermore, γ-glutamyltransferase (GGT) is a key enzyme in the metabolism of glutathione (B108866) and other γ-glutamyl compounds. nih.govnih.gov Labeled H-Glu-Tyr-OH could be developed as a specific substrate to assay GGT activity in real-time within cellular systems or tissue samples, providing insights into metabolic pathways and disease states where GGT is dysregulated. The development of electrochemical sensors for the chiral recognition of amino acids like tyrosine also points to the potential for creating sophisticated tools for studying the interactions and concentrations of such dipeptides in biological fluids. mdpi.com

Integration of H-Glu-Tyr-OH into Advanced Drug Delivery Systems and Formulations

The inherent properties of H-Glu-Tyr-OH make it a candidate for integration into advanced drug delivery systems. Its use as a soluble tyrosine source in TPN is a foundational example of its role in specialized nutritional delivery. nih.gov The creation of the diethanolamine salt (H-Glu-Tyr-OH.DEA) is a clear step toward optimizing the dipeptide for pharmaceutical formulations, aiming to improve solubility, stability, and bioavailability. allhdi.combldpharm.com

Future research could explore the conjugation of H-Glu-Tyr-OH to therapeutic agents. Peptides are increasingly used to target drugs to specific tissues or to enhance their cellular uptake. nih.gov Given that the γ-glutamyl linkage can be cleaved by GGT, which is often overexpressed on the surface of certain cancer cells, H-Glu-Tyr-OH could be investigated as a component of a prodrug strategy. Such a conjugate would be inert until it reaches the target site, where enzymatic cleavage would release the active drug, potentially reducing systemic toxicity. Research into N-protected versions of the dipeptide further supports its utility as a building block in medicinal chemistry and prodrug design. cymitquimica.com

Computational and In Silico Approaches for H-Glu-Tyr-OH Research

Computational chemistry and molecular modeling offer powerful tools to accelerate research into H-Glu-Tyr-OH. In silico studies can predict the physicochemical properties of the dipeptide and its DEA salt, such as its pKa, solubility, and conformational dynamics. nih.gov Molecular docking simulations can be employed to model the interaction of H-Glu-Tyr-OH with target enzymes like DPP-IV, providing insights into its mechanism of inhibition and guiding the design of more potent analogues.

These computational approaches can also be used to understand how the dipeptide is recognized and transported across biological membranes. Furthermore, as demonstrated in related fields, computational design can be used to engineer enzymes for the specific synthesis of tyrosine derivatives, a methodology that could be adapted for the production of H-Glu-Tyr-OH or its analogues. mdpi.com

| Computational Method | Research Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Simulate binding to target enzymes (e.g., DPP-IV, GGT). | Elucidate binding modes and inform rational drug design. |

| Molecular Dynamics (MD) | Analyze conformational flexibility and stability in solution. | Predict behavior in biological environments and formulations. |

| Quantum Mechanics (QM) | Calculate electronic properties and reaction mechanisms. | Understand antioxidant potential and enzymatic cleavage. |

| Enzyme Design Algorithms | Engineer enzymes for stereospecific synthesis. | Develop efficient and sustainable production methods. mdpi.com |

Unveiling Undiscovered Biological Roles and Pathways of H-Glu-Tyr-OH in Complex Systems

As a known human metabolite, H-Glu-Tyr-OH is involved in the γ-glutamyl cycle, a critical pathway for amino acid transport and the synthesis and degradation of glutathione. nih.govnih.govnih.gov However, the full spectrum of its biological roles remains to be elucidated. The physiological functions of many extracellular γ-glutamyl peptides are still unclear, representing a significant knowledge gap. nih.gov

Future research should focus on how the localized hydrolysis of H-Glu-Tyr-OH affects cellular function. Its breakdown releases L-glutamic acid, a primary excitatory neurotransmitter, and L-tyrosine, a precursor for catecholamine neurotransmitters (dopamine, norepinephrine) and thyroid hormones. wikipedia.orgnih.gov Therefore, the dipeptide could function as a neuromodulator or a reservoir for these crucial precursors. Preliminary studies have suggested that the metabolism of glutamine and tyrosine is altered in neurodegenerative conditions like Alzheimer's and Parkinson's disease, hinting that H-Glu-Tyr-OH and its related metabolites may play a role in the pathophysiology of these diseases. Investigating these connections could unveil novel diagnostic markers or therapeutic targets.

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental framework to study the physicochemical properties of H-Glu-Tyr-OH.DEA?

- Methodological Answer : Begin by identifying key properties (e.g., solubility, stability, spectroscopic signatures) and select appropriate analytical techniques (HPLC, NMR, mass spectrometry). Use controlled conditions (pH, temperature) to isolate variables. Validate methods with reference standards and replicate experiments to ensure reliability. Include negative controls to rule out artifacts .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Methodological Answer : Use academic databases (PubMed, Web of Science) with Boolean operators (e.g., "this compound AND synthesis") to filter primary literature. Prioritize peer-reviewed journals and recent studies. Organize findings thematically (e.g., synthesis routes, biological activity) and critically evaluate sources for methodological rigor .

Q. How should researchers validate the purity of this compound in synthetic or extracted samples?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, IR) methods to confirm structural integrity. Quantify impurities using calibration curves and report detection limits. Cross-validate results with independent labs or established protocols .

Q. What ethical considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to institutional safety protocols for peptide derivatives (e.g., proper waste disposal, PPE usage). Document potential hazards (e.g., toxicity, environmental impact) in risk assessments. Ensure compliance with ethical guidelines for data transparency and reproducibility .

Advanced Research Questions

Q. How can contradictory data in this compound’s bioactivity profiles be resolved across studies?

- Methodological Answer : Perform meta-analysis to identify variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols. Apply statistical tests (ANOVA, t-tests) to assess significance of discrepancies. Publish negative results to mitigate publication bias .

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to model ligand-receptor interactions. Validate predictions with in vitro binding assays (SPR, ITC). Incorporate molecular dynamics simulations to study conformational changes over time. Cross-reference with existing crystallographic data .

Q. How should researchers address challenges in synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Optimize reaction conditions (e.g., chiral catalysts, solvent systems) to minimize racemization. Monitor reaction progress via chiral HPLC. Use protecting groups for sensitive functional groups and characterize intermediates at each step .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound pharmacological studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use bootstrapping or Bayesian methods to estimate confidence intervals. Account for covariates (e.g., cell viability) using multivariate analysis .

Q. How can interdisciplinary approaches enhance understanding of this compound’s metabolic pathways?

- Methodological Answer : Integrate metabolomics (LC-MS) with isotopic labeling to track metabolite flux. Collaborate with bioinformatics teams to map pathways using tools like KEGG or MetaCyc. Validate findings in vivo using knockout models or enzyme inhibitors .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., spectroscopic peaks, kinetic constants) alongside processed results. Annotate statistical significance (p-values, error margins) .

- Figures : Use high-resolution plots (e.g., dose-response curves, molecular structures) with axis labels and legends. Ensure reproducibility by sharing code/software parameters .

For further guidance on experimental design or data validation, consult institutional resources or collaborative platforms like the Web of Science Research Assistant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.